REACTION_CXSMILES
|
C([Li])CCC.CC1(C)CCCC(C)(C)N1.F[C:17]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][N:18]=1.[Br:24][C:25]1[CH:30]=[CH:29][C:28]([OH:31])=[CH:27][C:26]=1[F:32].[C:33](=O)([O-:35])[O-:34].[K+].[K+]>C1COCC1>[Br:24][C:25]1[CH:30]=[CH:29][C:28]([O:31][C:17]2[N:18]=[CH:19][C:20]([I:23])=[CH:21][C:22]=2[C:33]([OH:35])=[O:34])=[CH:27][C:26]=1[F:32] |f:4.5.6|
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Name
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|
Quantity
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150 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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950 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
72.7 mL
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Type
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reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
80 g
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Type
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reactant
|
Smiles
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FC1=NC=C(C=C1)I
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
68.1 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)O)F
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Name
|
|
Quantity
|
61.6 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
After stirring for 15 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After stirring for an additional 30 min
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
CO2 was bubbled through the red solution for 10 minutes
|
Duration
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10 min
|
Type
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CUSTOM
|
Details
|
The cooling bath was removed
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Type
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CUSTOM
|
Details
|
CO2 was bubbled through the reaction mixture for an additional hour
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
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CUSTOM
|
Details
|
triturated with hexanes
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Type
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CONCENTRATION
|
Details
|
again concentrated in vacuo
|
Type
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TEMPERATURE
|
Details
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The resulting mixture was heated to 120° C. for 18 h
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled to rt
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Type
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FILTRATION
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Details
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filtered through celite
|
Type
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ADDITION
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Details
|
The filtrate was diluted with EtOAc (500 mL)
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Type
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WASH
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Details
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The organics were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was triturated with ether/hexanes
|
Type
|
CUSTOM
|
Details
|
the derived solid was dried under a stream of nitrogen
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(OC2=C(C(=O)O)C=C(C=N2)I)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 249 mmol | |
AMOUNT: MASS | 108.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |